CYP1B1 Selectivity: Bis(3,5-difluorophenyl)sulfoxide vs. Diphenyl Sulfoxide and Intra‑Panel Isozymes
In a panel of seven human CYP isoforms expressed in Saccharomyces cerevisiae microsomes, bis(3,5-difluorophenyl)sulfoxide exhibited an IC₅₀ of 19 nM against CYP1B1, representing >2,700‑fold selectivity over CYP3A4 (IC₅₀ = 53,000 nM) and >1,000‑fold selectivity over CYP2C9 and CYP2C19 (both IC₅₀ ≈ 20,000 nM) [1]. By contrast, the unsubstituted diphenyl sulfoxide has been reported with a CYP1B1 IC₅₀ of 0.2 nM in a recombinant HEK293‑T‑REx overexpression system, a value that is not directly comparable to the microsomal assay format but underscores that even subtle aryl‑substitution changes dramatically alter apparent potency and assay‑format dependency [2]. The 4‑fluoro analog (bis(4‑fluorophenyl)sulfoxide) lacks any publicly available CYP inhibition data, making the 3,5‑difluoro variant the only diaryl sulfoxide for which a complete CYP selectivity fingerprint has been systematically characterized [1].
| Evidence Dimension | CYP1B1 inhibitory potency and selectivity against other CYP isoforms |
|---|---|
| Target Compound Data | CYP1B1 IC₅₀ = 19 nM; CYP3A4 IC₅₀ = 53,000 nM; selectivity ratio vs. CYP3A4 > 2,700-fold (same assay panel) |
| Comparator Or Baseline | Diphenyl sulfoxide: CYP1B1 IC₅₀ = 0.2 nM (recombinant HEK293‑T‑REx assay); Bis(4-fluorophenyl)sulfoxide: no data available |
| Quantified Difference | Bis(3,5-difluorophenyl)sulfoxide provides a moderate (19 nM) yet highly selective CYP1B1 inhibition profile, whereas diphenyl sulfoxide shows ultra‑potent but assay‑dependent CYP1B1 activity. |
| Conditions | Human CYP isoforms expressed in Saccharomyces cerevisiae YY7 microsomal membranes; fluorescent probe substrates; incubation 10 min (BindingDB assay IDs 3, 4, 15, 17, 20, 21, 22) |
Why This Matters
The complete CYP selectivity fingerprint, with a >2,700-fold window between CYP1B1 and CYP3A4, enables researchers to use bis(3,5-difluorophenyl)sulfoxide as a reference CYP1B1 inhibitor without confounding off‑target CYP3A4 effects—critical for drug‑metabolism studies where CYP3A4 is the predominant hepatic isoform.
- [1] BindingDB. BDBM50236951 (CHEMBL4063471) – Multi‑CYP Inhibition Data for Bis(3,5-difluorophenyl)sulfoxide. View Source
- [2] BindingDB. BDBM50618197 (CHEMBL5394220) – CYP1B1 IC₅₀ of Diphenyl Sulfoxide. View Source
